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Compound of Interest

Compound Name: PF-06835919

cat. No.: B610014

An In-depth Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

Introduction

PF-06835919 is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the
primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose
metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty
liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By
targeting KHK, PF-06835919 represents a promising therapeutic strategy to mitigate the
detrimental effects of excessive fructose consumption. This technical guide provides a
comprehensive overview of the intellectual property, mechanism of action, experimental data,
and clinical findings related to PF-06835919.

Mechanism of Action

PF-06835919 functions as a reversible inhibitor of both isoforms of human ketohexokinase,
KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation
by KHK to fructose-1-phosphate (F1P).[1] PF-06835919 competitively binds to the ATP-binding
site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads
to a reduction in downstream metabolic products and has been shown to reverse metabolic
dysfunction in preclinical models.[4]

Signaling Pathway of Fructose Metabolism and KHK
Inhibition
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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on
Ketohexokinase (KHK).

Quantitative Data

The following tables summarize the key quantitative data reported for PF-06835919.

ble 1- In Vi | Selectivi

Target IC50 (nM) Source
Human KHK-C 8.4-10 [51[6]
Human KHK-A 66 - 170 [5][6]

PF-06835919 demonstrates high selectivity for KHK-C over KHK-A and was tested against a
panel of 89 other kinases, phosphatases, and receptors at 10 uM with no significant off-target
activity observed.[6]

Table 2: In Vitro Cellular Activity
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Cell Type Assay IC50 (pM) Source
Primary Human Fructose-1-Phosphate

_ 0.232 [6]
Hepatocytes Reduction
Primary Rat Fructose-1-Phosphate

_ 2.801 [6]
Hepatocytes Reduction

ble 3: linical In Vivo Eff [ lels)

Model Treatment Outcome Source
Reduced epididymal
adipose tissue weight,
] fasting plasma insulin,
) ) 10 or 30 mg/kg (twice )
High-Fructose Diet and hepatic [6]

dail
V) triglycerides.

Increased urinary
fructose.

Western Diet

Decreased plasma
apolipoprotein C3
(ApoC3) and [6]

increased plasma

20 or 60 mg/kg (per
day)

adiponectin.

Table 4: Clinical Efficacy in Patients with NAFLD and

Type 2 Diabetes (Phase 2a)

PF-06835919  PF-06835919

Parameter Placebo (n=50) Source
150 mg (n=46) 300 mg (n=49)

% Change in -19.13%

Whole Liver Fat -5.26% -17.05% (p=0.0288 vs [7]

(Week 16) placebo)

Change in Modest Modest Modest

HbAlc (Week numerical numerical numerical [7]

16) reductions reductions reductions
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Experimental Protocols
In Vitro KHK Inhibition Assay

The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction
measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by
pyruvate kinase and lactate dehydrogenase.

Experimental Workflow:
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Caption: Workflow for the in vitro KHK enzymatic inhibition assay.
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Methodology:

e Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KClI,
MgCl2, and DTT.

e The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate
dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to
the wells.

o PF-06835919 is added in a range of concentrations.
e The reaction is initiated by the addition of ATP.[8]

e The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is
monitored kinetically for 30 minutes.[8]

e |IC50 values are calculated from the dose-response curves.

Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to
evaluate the efficacy and safety of PF-06835919.[7]

Study Design:

- % Change in Whole Liver Fat
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Caption: High-level workflow of the Phase 2a clinical trial for PF-06835919.
Methodology:

o Participants: Adults with NAFLD (=8% whole liver fat confirmed by MRI-PDFF) and type 2
diabetes on stable metformin doses.[7]
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« Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150
mg PF-06835919, or 300 mg PF-06835919 for 16 weeks.[7][9]

e Primary Endpoints: The co-primary endpoints were the percentage change from baseline in
whole liver fat and the change from baseline in HbAlc at 16 weeks.[7][9]

o Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital
signs, and electrocardiograms.[10]

Intellectual Property

The discovery and development of PF-06835919 are detailed in patent filings and scientific
publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-
azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a
combination of fragment-based drug design and structure-based optimization.[1][11]

Conclusion

PF-06835919 is a well-characterized, potent, and selective inhibitor of ketohexokinase with a
clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing
metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical
trial has shown that PF-06835919 significantly reduces liver fat in patients with NAFLD and
type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the
continued development of PF-06835919 as a potential therapeutic agent for metabolic
disorders driven by fructose overconsumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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